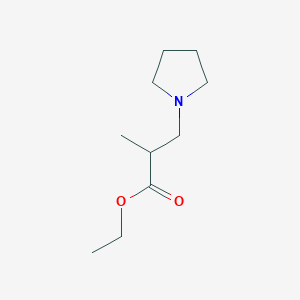
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate is an organic compound characterized by the presence of a pyrrolidine ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate can be synthesized through the reaction of 3-pyrrolidinylpropanoic acid with ethanol under acidic conditions. The reaction typically involves heating the mixture to facilitate esterification, resulting in the formation of the desired ester compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as distillation to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals, serving as an intermediate in various chemical processes
Mechanism of Action
The mechanism by which Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to enzymes or receptors, influencing biological pathways and eliciting desired effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyrrolidin-1-yl)propanoate
- Ethyl 3-(pyrrolidin-1-yl)propanoate
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Uniqueness
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate is unique due to its specific ester functional group and the presence of a methyl group at the second position. This structural uniqueness contributes to its distinct chemical properties and reactivity, setting it apart from other similar compounds .
Biological Activity
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. The compound is characterized by the presence of a pyrrolidine ring, which enhances its biological activity through interactions with various molecular targets, particularly in the central nervous system (CNS).
Research indicates that this compound interacts with neurotransmitter systems, potentially modulating receptor activity and neurotransmitter release. The presence of the pyrrolidine ring is crucial for enhancing binding affinity to specific receptors, making it a candidate for further investigation in drug development aimed at treating CNS disorders.
Pharmacological Effects
- Neurotransmitter Modulation : The compound has shown potential in influencing neurotransmitter systems, which could lead to therapeutic effects in conditions like anxiety and depression.
- Anticonvulsant Properties : Preliminary studies suggest that similar pyrrolidine derivatives exhibit anticonvulsant activity, indicating that this compound may also possess this property .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Key Differences |
|---|---|
| Methyl 3-(pyrrolidin-1-yl)propanoate | Lacks the methyl group at the 2-position |
| Ethyl 2-methyl-3-(piperidin-1-yl)propanoate | Contains a piperidine ring instead of a pyrrolidine |
| Ethyl 3-(pyrrolidin-1-yl)propanoate | Different positional isomer; lacks methyl substitution |
These comparisons highlight the structural uniqueness of this compound, which may influence its chemical reactivity and biological activity.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting potential applications in neurodegenerative diseases.
Anticonvulsant Activity Assessment
In another study, analogs of this compound were tested for anticonvulsant activity using animal models. The results demonstrated a dose-dependent reduction in seizure frequency, indicating promising therapeutic potential .
Properties
CAS No. |
42980-61-0 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-methyl-3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)8-11-6-4-5-7-11/h9H,3-8H2,1-2H3 |
InChI Key |
ZTPCGCDBGYYBLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















